4,8-Dichloropyrido[3,4-d]pyrimidine
Overview
Description
4,8-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 8th positions of the pyrido[3,4-d]pyrimidine ring system.
Mechanism of Action
Target of Action
The primary target of 4,8-Dichloropyrido[3,4-d]pyrimidine is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Mode of Action
This compound acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it inhibits the signaling pathway, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation .
Biochemical Pathways
The antagonistic action of this compound on the CXCR2 receptor affects the CXCL8-CXCR2 signaling pathway . This pathway is involved in the release of pro-inflammatory chemokines such as CXCL1, CXCL2, and CXCL8, which are responsible for attracting circulating immune cells to the site of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By antagonizing the CXCR2 receptor, it inhibits the recruitment of neutrophils and other immune cells to the site of inflammation . This can lead to a decrease in the inflammatory response and potentially alleviate symptoms associated with inflammatory, autoimmune, and neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be -20°C, away from moisture , indicating that these conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
4,8-Dichloropyrido[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, this compound can modulate inflammatory responses. The compound interacts with the receptor through binding interactions that prevent the receptor from engaging with its natural ligands, such as CXCL8 . This interaction is crucial for its role in reducing inflammation and potentially treating inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, thereby reducing the recruitment of these cells to inflammation sites . This inhibition impacts cell signaling pathways associated with inflammation, leading to decreased production of pro-inflammatory cytokines. Additionally, this compound can influence gene expression related to inflammatory responses, further modulating the cellular environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the CXCR2 receptor . The compound binds to the receptor, blocking its interaction with chemokines such as CXCL8. This binding prevents the activation of downstream signaling pathways that would normally lead to neutrophil recruitment and activation. By inhibiting these pathways, this compound effectively reduces inflammation and its associated cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a boiling point of approximately 354.2°C at 760 mmHg . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, this compound continues to inhibit CXCR2, leading to sustained reductions in inflammation . Degradation of the compound under laboratory conditions has not been extensively documented, suggesting it remains effective over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, there may be threshold effects where the inhibition of CXCR2 becomes more pronounced, potentially leading to unintended consequences such as impaired immune responses. Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the CXCR2 receptor. The compound’s metabolism may involve enzymatic processes that modify its structure, potentially affecting its efficacy and stability
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that facilitates its interaction with the CXCR2 receptor . The compound may interact with transporters or binding proteins that aid in its localization to sites of inflammation. Its accumulation in specific tissues, particularly those involved in immune responses, enhances its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is likely directed to cellular compartments where the CXCR2 receptor is expressed, such as the plasma membrane of immune cells . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective interaction with the receptor and subsequent inhibition of inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine-3,5-diamine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrido[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrido[3,4-d]pyrimidine derivatives can be formed.
Coupling Products: Complex biaryl or heteroaryl compounds are typically formed through coupling reactions.
Scientific Research Applications
4,8-Dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and as a potential therapeutic agent for various diseases.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrido[3,2-d]pyrimidine
- 4,8-Dichloropyrido[2,3-d]pyrimidine
- 4,8-Dichloropyrido[4,3-d]pyrimidine
Uniqueness
4,8-Dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloropyrido[3,4-d]pyrimidine derivatives, it exhibits higher potency as a CXCR2 antagonist, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4,8-dichloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-7(9)5(4)11-3-12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWADPHHQXVLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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